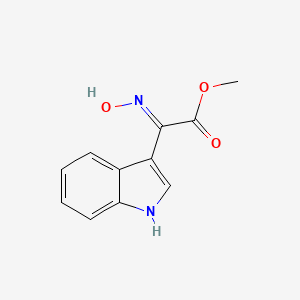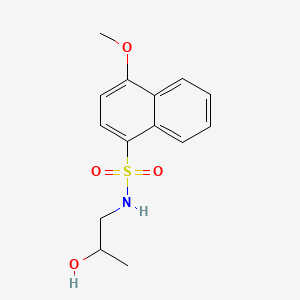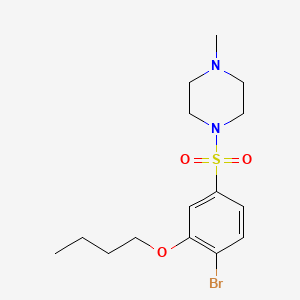
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CH-223191, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating various physiological and biochemical processes in the body.
科学的研究の応用
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively used in scientific research to study the role of AhR in various physiological and pathological conditions. AhR is known to play a crucial role in regulating immune responses, cell differentiation, and metabolism. Therefore, this compound has been used to investigate the role of AhR in various diseases, including cancer, autoimmune disorders, and metabolic disorders.
作用機序
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves its ability to selectively bind to AhR and block its activation. AhR activation leads to the transcription of various genes involved in cellular processes. By blocking AhR activation, this compound inhibits the transcription of these genes and alters the physiological and biochemical processes regulated by AhR.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of AhR activation by this compound has been shown to reduce inflammation, inhibit tumor growth, and modulate metabolic processes. Additionally, this compound has been found to have neuroprotective effects and can protect against oxidative stress-induced cell death.
実験室実験の利点と制限
One of the major advantages of using 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its selectivity for AhR. This allows researchers to specifically target AhR-mediated processes without affecting other cellular processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups. Additionally, this compound has a short half-life, which can limit its efficacy in certain experimental models.
将来の方向性
There are several future directions for 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide research. One potential direction is to investigate the role of AhR in the regulation of the gut microbiome and its impact on human health. Additionally, this compound could be used to study the role of AhR in the development and progression of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the potential use of this compound as a therapeutic agent for various diseases could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its selectivity for AhR makes it a valuable tool for investigating the role of AhR in various physiological and pathological conditions. While there are limitations to its use in lab experiments, the future directions for this compound research are promising and could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This method has been validated through various studies and has been found to be reproducible and efficient.
特性
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-7-4-10(17-3)11(5-9(7)12)18(15,16)13-6-8(2)14/h4-5,8,13-14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHILDOXBSUIDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-Pentanetrione, 3-[2-(3-methoxyphenyl)hydrazone]](/img/structure/B604733.png)

![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604735.png)
![3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604736.png)
![Ethyl 2-{2-[1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604737.png)

![4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B604739.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B604741.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B604742.png)
![1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]-4-methylpiperazine](/img/structure/B604744.png)
![[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine](/img/structure/B604746.png)

![4-butoxy-N-[(oxolan-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B604752.png)
